molecular formula C10H14O2 B1624507 2-Tert-butyl-6-methyl-4H-pyran-4-one CAS No. 225378-47-2

2-Tert-butyl-6-methyl-4H-pyran-4-one

Cat. No.: B1624507
CAS No.: 225378-47-2
M. Wt: 166.22 g/mol
InChI Key: FNCJXUJBIPTJLF-UHFFFAOYSA-N
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Description

Significance of the 4H-Pyran-4-one Scaffold in Organic and Materials Chemistry

The 4H-pyran-4-one ring system is a pivotal scaffold in the architecture of numerous natural and synthetic molecules. researchgate.netorientjchem.org This oxygen-containing heterocycle is a core component of many compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netnih.govnih.govnih.gov In the realm of organic synthesis, 4H-pyran-4-ones are versatile building blocks, readily accessible through various synthetic routes like multicomponent reactions. nih.govmdpi.com Their functionalized derivatives serve as key intermediates in the construction of more complex molecular frameworks. evitachem.com

Beyond medicinal chemistry, the 4H-pyran-4-one scaffold is significant in materials science. Derivatives of this structure have been investigated for their potential in developing luminescent materials and organic light-emitting diodes (OLEDs), highlighting the scaffold's versatility and importance in both biological and materials applications. evitachem.com

Role of Steric and Electronic Influences of Substituents in Pyranone Chemistry

The chemical reactivity and physical properties of the 4H-pyran-4-one core are significantly modulated by the nature of its substituents. lumenlearning.com These effects can be broadly categorized as electronic and steric. Electronic effects arise from a substituent's ability to donate or withdraw electron density from the pyranone ring system, which can be transmitted through inductive (via sigma bonds) or resonance (via pi systems) effects. libretexts.org For instance, electron-donating groups, such as alkyl groups, can increase the electron density of the ring, influencing its reactivity towards electrophiles. lumenlearning.com

Steric effects relate to the size and spatial arrangement of the substituents. libretexts.org In the case of 2-Tert-butyl-6-methyl-4H-pyran-4-one, the large tert-butyl group at the C2 position exerts considerable steric hindrance. This bulkiness can influence the molecule's conformation and restrict access of reagents to nearby reaction sites, thereby directing the regioselectivity of chemical reactions. Studies on other pyrone derivatives have shown that substituent size can be a more determining factor for biological activity than electronic properties. acs.org The interplay between the strong steric influence of the tert-butyl group and the electronic-donating nature of both the tert-butyl and methyl groups defines the specific chemical character of this compound. acs.orgnih.gov

Overview of Research Trajectories for this compound

Current research involving this compound primarily focuses on its utility as a synthetic intermediate. evitachem.com Its structure is a valuable starting point for the creation of more elaborate molecules with potential applications in medicinal chemistry and materials science.

Key research trajectories include:

Synthesis of Novel Derivatives: Researchers utilize this compound as a foundational block to synthesize new, more complex pyran derivatives. This involves various chemical transformations that modify the core structure to explore new chemical space.

Medicinal Chemistry Applications: Drawing from the known biological activities of the 4H-pyran-4-one scaffold, there is an ongoing investigation into creating derivatives with specific therapeutic potential. nih.govacs.org For example, research into related pyrone structures aims to develop novel biofilm inhibitors. acs.org

Materials Science: The compound serves as a precursor in the development of functional materials. evitachem.com Specifically, its role in the synthesis of components for optoelectronic devices like OLEDs is an area of interest, leveraging the photophysical properties that can be engineered into pyranone derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-6-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCJXUJBIPTJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474828
Record name 2-Tert-butyl-6-methyl-4H-pyran-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID00474828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225378-47-2
Record name 2-Tert-butyl-6-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Tert Butyl 6 Methyl 4h Pyran 4 One and Its Analogues

Classical and Contemporary Synthetic Routes to 4H-Pyran-4-ones

The construction of the 4H-pyran-4-one ring system can be achieved through several foundational synthetic strategies. These routes often involve the formation of key carbon-carbon and carbon-oxygen bonds to build the heterocyclic core.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of 4H-pyran-4-ones. These reactions typically involve the condensation of a 1,3-dicarbonyl compound with a suitable partner, followed by an intramolecular cyclization and dehydration to form the pyranone ring. For instance, the reaction of a β-diketone with an acid anhydride (B1165640) or acid chloride can yield 2,6-disubstituted-4H-pyran-4-ones.

A common precursor for the synthesis of the parent 4H-pyran-4-one (also known as γ-pyrone) is 4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid. pressbooks.pub Chelidonic acid itself can be synthesized through a condensation reaction. Subsequent decarboxylation of chelidonic acid via refluxing yields the unsubstituted 4H-pyran-4-one. pressbooks.pub This principle can be extended to synthesize substituted pyranones by starting with appropriately substituted precursors.

The reaction between diketones and aldehydes can also lead to pyranone structures. For example, the dianion of acetylacetone (B45752) has been condensed with various aldehydes to afford 2,3-dihydro-6-methyl-pyran-4-ones. nih.gov While this leads to a dihydropyranone, subsequent oxidation could potentially yield the fully unsaturated pyranone ring.

Reactant 1Reactant 2Product TypeReference
1,3-Diketone DianionAldehyde6-Aryl-2,3-dihydro-4H-pyran-4-one nih.gov
Chelidonic AcidHeat (reflux)4H-Pyran-4-one pressbooks.pub
Diethyl OxaloacetateArylacetic Acids3-Aryl-4-hydroxy-2-pyrones

Aldol-Cyclization Sequences

Aldol-cyclization sequences represent a powerful strategy for the construction of cyclic systems, including 4H-pyran-4-ones. This approach typically involves an initial intermolecular aldol (B89426) reaction to form a key intermediate, which then undergoes an intramolecular cyclization to furnish the heterocyclic ring.

In the context of pyranone synthesis, a tandem process involving an aldol condensation, a Michael-type addition, and a dehydrating annulation can be employed. organicchemistrytutor.com For instance, the reaction of an α,β-unsaturated ketone with an aldehyde can initiate a sequence of reactions leading to a highly substituted 4H-pyran derivative.

Intramolecular aldol reactions are particularly effective for the synthesis of cyclic compounds. pressbooks.publibretexts.orglibretexts.org When dicarbonyl compounds, such as 1,5-diketones, are treated with a base, they can undergo an intramolecular aldol reaction to form a cyclic product. pressbooks.publibretexts.orglibretexts.org For the synthesis of a 2,6-disubstituted-4H-pyran-4-one like 2-tert-butyl-6-methyl-4H-pyran-4-one, a suitable acyclic precursor such as a 1,3,5-triketone derivative would be required. Base-catalyzed cyclization of such a triketone would proceed via an intramolecular aldol condensation to yield the pyranone ring. The stability of the resulting six-membered ring makes this a favorable process. libretexts.orglibretexts.org

Starting MaterialReaction TypeProductReference
1,5-DiketoneIntramolecular Aldol CyclizationCyclohexenone derivative pressbooks.publibretexts.orglibretexts.org
α,β-Unsaturated Ketone and AldehydeTandem Aldol-Michael-Annulation4-Substituted-4H-pyran organicchemistrytutor.com
β-hydroxy-dioxinone and AldehydePrins Reaction/DecarboxylationTetrahydropyran-4-one

One-Pot and Cascade Reactions

One-pot and cascade reactions have gained prominence in modern organic synthesis due to their efficiency, atom economy, and reduced environmental impact. organicchemistrytutor.com These reactions allow for the construction of complex molecules like 4H-pyran-4-ones in a single synthetic operation, avoiding the need for isolation of intermediates.

A variety of one-pot syntheses for 4H-pyran derivatives have been reported. For example, a three-component reaction between an aromatic aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound, such as a β-ketoester, can efficiently produce highly functionalized 4H-pyrans. These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent cyclization.

Another example involves the reaction of skipped diynones, which in the presence of a secondary amine catalyst like morpholine, undergo a hydration/cyclization cascade to form γ-pyrones in good yields. nih.gov The reaction proceeds through the formation of an intermediate acetylenic β-diketone, which then cyclizes under the basic conditions.

ReactantsCatalyst/ConditionsProduct TypeReference
Aromatic Aldehyde, Malononitrile, β-KetoesterBase (e.g., piperidine (B6355638), triethylamine)Highly functionalized 4H-pyrans
Skipped DiynonesMorpholine, H₂O/Acetonitrileγ-Pyrones nih.gov
Aromatic Aldehyde, β-Ketoester/β-DiketoneNd₂O₃, Water4H-Pyran derivatives

Catalytic Strategies in Pyranone Synthesis

Catalysis plays a pivotal role in the synthesis of 4H-pyran-4-ones, with both acid and base catalysts being widely employed to promote the key bond-forming and cyclization steps. The choice of catalyst can significantly influence the reaction pathway, yield, and selectivity.

Acid-Catalyzed Methods

Acid catalysts are frequently used to promote the cyclization of acyclic precursors to form the pyranone ring. Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids like aluminum chloride (AlCl₃), are commonly employed.

For example, the cyclization of 1,3,5-triketones to form 2,6-disubstituted-4H-pyran-4-ones is often facilitated by strong acids. One method describes the interaction of isopropenyl acetate (B1210297) with anhydrous AlCl₃ to produce heptane-2,4,6-trione (diacetylacetone), which can then cyclize to 2,6-dimethyl-4H-pyran-4-one. pressbooks.pub Similarly, the cyclization of bis-polyfluoroalkyl-1,3,5-triketones to their corresponding 2,6-bis-polyfluoroalkyl-4H-pyran-4-ones has been achieved using various dehydrating agents, including concentrated sulfuric acid and polyphosphoric acid (PPA).

Lewis acid-catalyzed formal [3+3] cycloadditions of α,β-unsaturated aldehydes with compounds like 4-hydroxy-2-pyrones and 1,3-diketones have also been developed, offering another route to pyran-containing structures.

PrecursorCatalystProductReference
Isopropenyl AcetateAlCl₃2,6-Dimethyl-4H-pyran-4-one pressbooks.pub
Bis-polyfluoroalkyl-1,3,5-triketonesH₂SO₄, PPA2,6-Bis-polyfluoroalkyl-4H-pyran-4-ones
α,β-Unsaturated Aldehyde + 1,3-DiketoneLewis AcidFormal [3+3] Cycloaddition Product

Base-Catalyzed Methods

Base-catalyzed reactions are also fundamental to the synthesis of 4H-pyran-4-ones. Bases can act as catalysts to promote condensation reactions and facilitate the formation of enolates, which are key nucleophiles in many of the synthetic routes.

The intramolecular aldol condensation of 1,5-diketones to form cyclohexenone derivatives is a classic example of a base-catalyzed cyclization. pressbooks.publibretexts.orglibretexts.org This principle is applicable to the synthesis of 4H-pyran-4-ones from appropriate 1,3,5-triketone precursors.

In multicomponent reactions for the synthesis of 4H-pyrans, organic bases like piperidine and triethylamine (B128534) are often used as catalysts. For instance, the one-pot synthesis of 2-amino-4H-pyrans from aldehydes, malononitrile, and β-dicarbonyl compounds is efficiently catalyzed by bases. N-methylmorpholine (NMM) has also been reported as an effective catalyst for this transformation.

More recently, solid-supported bases like KOH loaded on CaO have been utilized as efficient and recyclable catalysts for the synthesis of 4H-pyran derivatives under solvent-free conditions, highlighting a green chemistry approach.

Reaction TypeCatalystProduct TypeReference
Intramolecular Aldol of 1,5-DiketonesBase (e.g., NaOH, KOH)Cyclohexenone derivatives pressbooks.publibretexts.orglibretexts.org
Three-component reactionPiperidine, Triethylamine, NMMHighly functionalized 4H-pyrans
Three-component reactionKOH/CaO4H-Pyran derivatives

Transition Metal-Mediated Syntheses (e.g., Ruthenium-Catalyzed)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex heterocyclic systems. While rhodium and palladium are more commonly cited for pyranone synthesis, other transition metals like ruthenium have shown significant promise in catalyzing analogous transformations.

Ruthenium catalysts, known for their cost-effectiveness and unique reactivity, have been successfully employed in the oxidative annulation of acrylamides with alkynes to produce 2-pyridones, which are nitrogen-containing analogues of pyranones. acs.org This type of reaction proceeds through C–H/N–H bond functionalization, demonstrating the potential of ruthenium to facilitate the formation of six-membered heterocyclic rings. acs.org The scope of these reactions includes both diaryl- and dialkyl-substituted alkynes, suggesting that a similar strategy could be adapted for the synthesis of highly substituted 4H-pyran-4-ones from appropriate oxygen-containing precursors. acs.org The development of such ruthenium-catalyzed pathways would offer a valuable alternative to more established methods, potentially providing advantages in terms of cost and functional group tolerance.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic Carbene (NHC) catalysis has emerged as a versatile and powerful strategy for the synthesis of a wide array of organic molecules, including 4H-pyran derivatives. nih.govresearchgate.net This organocatalytic approach often features mild reaction conditions, high atom economy, and the ability to construct complex molecular architectures from simple starting materials. bohrium.comorganic-chemistry.org

One of the prominent NHC-catalyzed methods for synthesizing pyranone scaffolds is through annulation reactions. These can be broadly categorized as:

[3+3] Annulation: This strategy involves the reaction of a three-carbon building block with another three-atom component. For instance, NHC-catalyzed [3+3] annulation of β-ketoesters with enynals provides a regioselective route to pentasubstituted 4H-pyran derivatives in good yields. organic-chemistry.org Similarly, the reaction of cyclic 1,3-diones with ynals, catalyzed by an NHC in the presence of an oxidant, can produce axially chiral α-pyrones. nih.gov

[4+2] Annulation (Hetero-Diels-Alder Reaction): In this approach, an NHC catalyst activates a substrate to act as a dienophile or diene in a hetero-Diels-Alder reaction. A notable example is the [2+4] cyclization of an alkynyl ester with an α,β-unsaturated ketone, which furnishes highly substituted 4H-pyran derivatives. organic-chemistry.org Another variation involves the reaction of allenoates with chalcones, which proceeds via a hetero-Diels-Alder reaction followed by isomerization to yield highly functionalized pyranyl carboxylates. bohrium.com

These NHC-catalyzed reactions can lead to the formation of polysubstituted pyrans with good to excellent yields under mild conditions, making this a highly attractive methodology. bohrium.comorganic-chemistry.org Chiral NHCs can also be employed to achieve asymmetric synthesis, as demonstrated in the dynamic kinetic resolution of 6-hydroxypyranones to afford functionalized sugar derivatives and natural products with high enantiocontrol. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of heterocyclic compounds like pyranones. rsc.org These strategies typically involve a cascade process where a palladium-catalyzed coupling is followed by an intramolecular cyclization to construct the pyranone ring. rsc.orgnih.gov

Key examples of this approach include:

Sonogashira Coupling-Cyclization: This widely used method involves the coupling of a terminal alkyne with a vinyl or aryl halide. For the synthesis of 2-pyrones, (Z)-2-alken-4-ynoates can be prepared via a Sonogashira coupling, which then undergo electrophilic cyclization to form the lactone ring. nih.gov This strategy is compatible with a variety of functional groups.

Stille Coupling-Cyclization: This reaction pairs an organotin reagent with an organic halide. A 2-pyrone synthesis can be achieved through the direct coupling of a functionalized vinylstannane with an acyl chloride, which proceeds through a Stille reaction followed by a cyclization sequence. mdpi.com

These palladium-catalyzed cascade reactions are highly valued for their efficiency and ability to rapidly assemble complex polycyclic systems from readily available starting materials. rsc.org They offer a modular approach, allowing for the introduction of diverse substituents by varying the coupling partners. While sometimes requiring specific solvents or ligands, the versatility and functional group tolerance of these methods make them indispensable for synthesizing complex pyranone analogues. nih.gov

Table 1: Overview of Selected Synthetic Methodologies for 4H-Pyran-4-one Analogues

Methodology Catalyst/Reagent Reaction Type Key Features Reference(s)
Transition Metal-Mediated Ruthenium Complexes Oxidative Annulation Potential for cost-effective synthesis of analogous heterocycles. acs.org
N-Heterocyclic Carbene (NHC) NHC Organocatalysts [3+3] or [4+2] Annulation Mild conditions, high atom economy, access to polysubstituted and chiral pyranones. nih.govbohrium.comorganic-chemistry.orgnih.gov
Palladium-Catalyzed Pd(0)/Pd(II) Complexes Coupling-Cyclization Cascade High versatility, modular approach, good for complex structures. rsc.orgnih.govmdpi.com

Reaction Optimization and Efficiency Considerations in this compound Synthesis

Temperature and Atmosphere Control

The temperature of a reaction is a critical parameter that can significantly influence reaction rate, selectivity, and yield. For the synthesis of 4H-pyran-4-one derivatives, the optimal temperature can vary widely depending on the specific methodology.

NHC-catalyzed reactions have been optimized at temperatures ranging from 30 °C to 70 °C. For example, the NHC-catalyzed annulation of chalcones with allenoates was found to be optimal at 30 °C in acetonitrile. bohrium.com In another case, a one-pot synthesis of dihydropyranochromenes using a magnetic nanocatalyst proceeded with excellent yield at 70 °C. nih.gov

Palladium-catalyzed reactions can require a broader range of temperatures. The synthesis of pyranone natural products has involved steps at temperatures from 0 °C up to a sealed-tube reaction at 165 °C. researchgate.net

Multi-component reactions for pyran synthesis have been optimized at room temperature or with gentle heating, such as 60 °C. mdpi.com

Control of the reaction atmosphere is also crucial, particularly for catalytic systems sensitive to oxygen or moisture. For instance, some reactions employing organometallic catalysts or radical intermediates require an inert atmosphere, such as nitrogen (N₂) or argon, to prevent catalyst deactivation and unwanted side reactions. semanticscholar.org

Purification Techniques for High-Purity Product

Achieving a high-purity product is essential, and various purification techniques are employed following the synthesis of 4H-pyran-4-one derivatives. The choice of method depends on the physical properties of the product and the nature of the impurities.

Commonly employed purification techniques include:

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials, catalysts, and byproducts. Silica gel is a common stationary phase, with eluent systems tailored to the polarity of the target compound, such as mixtures of ethyl acetate and petroleum ether. mdpi.comtandfonline.com

Recrystallization: This technique is effective for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. mdpi.comtandfonline.com Solvents like ethanol (B145695) and isopropyl alcohol are often used. mdpi.comgoogle.com

Simple Filtration/Work-up: Some synthetic methods are designed to be highly efficient and selective, yielding a product pure enough that it can be isolated by simple filtration and washing, avoiding the need for chromatography. mdpi.com This is a significant advantage in terms of green chemistry and scalability.

Evaluation of Synthetic Methodologies: Yield, Purity, and Scalability

Yield: Modern catalytic methods for pyranone synthesis often report good to excellent yields. NHC-catalyzed methods are frequently highlighted for providing products in high yields. nih.govnih.gov Palladium-catalyzed routes also demonstrate good yields, though they can sometimes be more moderate depending on the complexity of the cascade. nih.govuchicago.edu Multi-component reactions are particularly noted for their efficiency and high yields in one-pot procedures. nih.gov

Purity: High purity is often achieved through the purification techniques mentioned previously. Methodologies that offer simple work-up procedures to obtain pure products are highly desirable as they reduce processing time and solvent waste. mdpi.com

Scalability: A scalable synthesis is one that can be reliably performed on a larger scale without significant decreases in yield or purity. Factors that favor scalability include the use of inexpensive and stable catalysts, mild reaction conditions, and simple purification protocols. nih.gov While many reported syntheses are performed on a lab scale, methods that avoid hazardous reagents, extreme temperatures, or complex chromatographic separations are generally more amenable to scale-up. researchgate.net

Table 2: Comparative Evaluation of Synthetic Considerations

Consideration NHC Catalysis Palladium Catalysis Multi-Component Reactions (MCRs)
Typical Yield Good to Excellent nih.gov Moderate to Good nih.govuchicago.edu Good to Excellent nih.gov
Typical Conditions Mild (e.g., 30-70 °C) bohrium.comnih.gov Varied (can be high temp.) researchgate.net Often Room Temp or Mild Heat mdpi.com
Common Purification Chromatography, Recrystallization semanticscholar.org Chromatography mdpi.com Recrystallization, Simple Filtration mdpi.com
Scalability Generally good due to mild conditions. Can be limited by catalyst cost/sensitivity. researchgate.net Often highly scalable and atom-efficient. nih.gov

Chemical Transformations and Reactivity of 2 Tert Butyl 6 Methyl 4h Pyran 4 One

Electrophilic and Nucleophilic Reactions of the 4H-Pyran-4-one Ring System

The 4H-pyran-4-one ring, being a non-aromatic heterocycle, exhibits reactivity patterns influenced by its constituent functional groups: a conjugated enone system and an ether linkage. The carbonyl group significantly influences the electron distribution within the ring, rendering the vinylic carbons susceptible to nucleophilic attack. Conversely, electrophilic attack on the ring is generally less favorable due to the deactivating effect of the carbonyl group.

The double bonds within the 4H-pyran-4-one ring are susceptible to oxidative cleavage. One potential pathway is ozonolysis, a powerful method for cleaving carbon-carbon double bonds researchgate.netnih.govmasterorganicchemistry.com. Treatment of 2-tert-butyl-6-methyl-4H-pyran-4-one with ozone (O₃) would be expected to cleave the C2=C3 and C5=C6 bonds. Subsequent workup of the resulting ozonide intermediate would lead to the fragmentation of the heterocyclic ring. A reductive workup, for instance with dimethyl sulfide (B99878) (DMS) or zinc, would yield smaller carbonyl-containing fragments. An oxidative workup, using a reagent like hydrogen peroxide (H₂O₂), would lead to carboxylic acid fragments nih.govmasterorganicchemistry.com.

Another potential oxidation pathway involves epoxidation of the ring's double bonds. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used to convert alkenes into epoxides quora.commasterorganicchemistry.com. The reaction of this compound with m-CPBA could potentially yield mono- or di-epoxides at the C2-C3 and C5-C6 positions. This reaction is stereospecific, with the epoxide forming on the same face of the double bond masterorganicchemistry.com.

Photochemical oxidation represents another possible transformation. While specific studies on this compound are not prevalent, related 5-hydroxy-4H-pyran-4-ones have been shown to undergo photooxidation when coordinated to a metal center documentsdelivered.com. Furthermore, photocyclization of pyran-4-ones bearing hydroxyalkyl side chains can lead to bicyclic ethers, indicating the ring's capacity to undergo complex photochemical rearrangements scispace.com.

The most reactive site for reduction in this compound is the carbonyl group at the C4 position. This ketone functionality can be readily reduced to a secondary alcohol using common hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent capable of reducing aldehydes and ketones to their corresponding alcohols organic-chemistry.org. The reaction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 2-tert-butyl-6-methyl-4H-pyran-4-ol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. A subsequent workup with a proton source neutralizes the resulting alkoxide to furnish the alcohol organic-chemistry.org. Due to the planar nature of the carbonyl group, the hydride can attack from either face, potentially leading to a mixture of stereoisomers if the molecule has appropriate chirality or prochiral centers. For substituted cyclic ketones, this can result in both cis and trans isomers with respect to the substituents on the ring researchgate.net.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will also reduce the ketone to the corresponding secondary alcohol guidechem.comorganic-chemistry.org. However, unlike NaBH₄, LiAlH₄ can also reduce other functional groups like esters and carboxylic acids organic-chemistry.org. Given the structure of this compound, both reagents would be expected to primarily effect the reduction of the C4-keto group. The general mechanism is similar to that of NaBH₄, involving a nucleophilic hydride attack nist.gov.

Reducing Agent Target Functional Group Expected Product Typical Solvents
Sodium Borohydride (NaBH₄)C4-Ketone2-tert-butyl-6-methyl-4H-pyran-4-olMethanol, Ethanol
Lithium Aluminum Hydride (LiAlH₄)C4-Ketone2-tert-butyl-6-methyl-4H-pyran-4-olDiethyl ether, THF (anhydrous)

Direct substitution on the 4H-pyran-4-one ring is less common than reactions at the peripheral groups. The ring system is not aromatic and its reactivity is dictated by the conjugated enone system .

Electrophilic Substitution: The electron-withdrawing nature of the carbonyl group deactivates the ring towards electrophilic attack. However, under acidic conditions, the carbonyl oxygen can be protonated, forming a stable cationic species that exhibits some aromatic character according to Hückel's rule (4n+2 π-electrons) vaia.com. This protonation may increase the ring's susceptibility to substitution, although such reactions are not widely reported for simple alkyl-substituted pyranones. For related heterocycles like pyridine, the presence of activating, electron-donating groups can facilitate electrophilic substitution youtube.com.

Nucleophilic Substitution: The pyranone ring is more susceptible to nucleophilic attack. While direct substitution on the carbon atoms of the ring is not typical without a leaving group, the ring can undergo reactions with nucleophiles. For example, 4-pyrones are known to react with amines in protic solvents to yield 4-pyridones, which involves a ring-opening and subsequent ring-closing mechanism nih.gov. The synthesis of 3-halo-4H-pyran-4-ones has been reported, suggesting that substitution at the C3 or C5 position is achievable, likely through an addition-elimination mechanism or by using a suitable precursor researchgate.net. In related nitrogen heterocycles like pyridine, nucleophilic attack is favored at the C2 and C4 positions due to the stabilization of the anionic intermediate by the electronegative heteroatom stackexchange.com.

Reactivity of Peripheral Functional Groups in this compound

The tert-butyl and methyl groups attached to the pyranone ring also exhibit distinct reactivity, particularly the methyl group, which is activated by the adjacent carbonyl system.

The methyl group at the C6 position of this compound is activated by the conjugated carbonyl group, making its protons acidic and susceptible to deprotonation. This allows for condensation reactions at this site. A key example is the enamination reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

This reaction extends the conjugation of the pyranone system, leading to the formation of a vinylogous amide. Research has shown that the enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one (1a ) with DMF-DMA can be optimized to produce (E)-2-(tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one (2a ) nih.gov. The reaction is typically promoted by a base, such as N-methylimidazole (NMI). The yield of this transformation is sensitive to reaction conditions, including temperature and the amount of base used nih.gov.

Table of Enamination Reaction Optimization of 1a with DMF-DMA nih.gov

Entry NMI (equiv.) Temperature (°C) Time (h) Yield of 2a (%)
1 3 100 15 15
2 1 100 15 35
3 0.25 100 15 45

This reaction provides a valuable synthetic route to novel conjugated pyran derivatives that have applications as fluorophores due to their extended π-system nih.gov.

The activated methyl group of this compound can also undergo base-catalyzed condensation reactions with aromatic aldehydes that lack α-hydrogens, a transformation known as the Claisen-Schmidt condensation researchgate.netyoutube.com. This reaction is a classic method for forming α,β-unsaturated ketones.

In this context, the methyl group of the pyranone acts as the nucleophilic component after being deprotonated by a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form an enolate. This enolate then attacks the carbonyl carbon of an aromatic aldehyde, such as benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration, often spontaneously or upon heating, to yield a highly conjugated styryl-pyranone derivative youtube.com. This reaction extends the π-system of the pyranone, significantly impacting its spectroscopic properties, and is a common strategy for the synthesis of chalcone-like compounds with potential biological activities masterorganicchemistry.comnih.govgrowingscience.com. The reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals further demonstrates the reactivity of the activated methyl group in condensations with aldehyde-containing fragments researchgate.net.

Ring Transformation Reactions of 4H-Pyran-4-ones

The 4H-pyran-4-one ring is a robust heterocyclic system, yet it is susceptible to transformations that either remodel the ring or convert it into different carbocyclic or heterocyclic structures. These reactions are typically initiated by the attack of a nucleophile or by oxidative or photochemical activation.

Carbanion-Induced Transformations to Aromatic Systems

The reaction of 4H-pyran-4-ones with carbanions represents a powerful method for the synthesis of highly substituted aromatic systems. Although specific examples detailing the reaction of this compound with simple carbanions like Grignard or organolithium reagents are not extensively documented in current literature, the general mechanism is well-understood from related systems. The process is typically initiated by a nucleophilic attack of the carbanion on the pyranone ring.

The electrophilic centers at positions C2, C4, and C6 of the 4H-pyran-4-one ring are susceptible to nucleophilic attack. In the case of 2,6-disubstituted pyranones, attack often occurs at the C4-carbonyl, but transformations leading to aromatic systems frequently involve attack at C2 or C6. A plausible pathway involves a Michael-type 1,4-addition of the carbanion to the enone system, leading to a ring-opened intermediate. This intermediate can then undergo an intramolecular condensation followed by elimination to furnish a new aromatic ring, such as a substituted phenol (B47542) or benzene (B151609) derivative.

A related transformation is observed in multicomponent reactions where a carbanion equivalent, such as that derived from malononitrile (B47326), attacks an α,β-unsaturated ketone system. growingscience.comresearchgate.net In these base-catalyzed reactions, the initial step is a Michael addition, which is followed by an intramolecular cyclization and dehydration to yield a new functionalized ring system. growingscience.comresearchgate.net While the final product in these specific examples is often another heterocycle (like a functionalized 4H-pyran), the initial carbanion-induced ring-opening is a key step that, under different reaction pathways, could lead to aromatization.

Table 1: Illustrative Carbanion-Induced Ring Transformations

Reactant System Carbanion Source Catalyst Key Transformation Steps Product Type
Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate Malononitrile KOH loaded CaO Knoevenagel condensation, Michael addition, Intramolecular cyclization 2-Amino-4H-pyran derivative growingscience.com
3,3-bis(methylthio)-1-arylprop-2-en-1-one, Malononitrile Malononitrile LiOH·H₂O Michael addition, Cascade cyclization Highly functionalized 4H-pyran

Nucleophile-Mediated Heterocyclic and Carbocyclic Conversions

The reaction of 4H-pyran-4-ones with various nucleophiles, particularly nitrogen-based nucleophiles, is a well-established route for synthesizing other heterocyclic systems. A primary example is the conversion of 4H-pyran-4-ones into pyridin-4-ones. researchgate.net This transformation is typically achieved by reacting the pyranone with ammonia (B1221849) or a primary amine. The reaction mechanism involves the nucleophilic attack of the amine at the C-6 position of the pyranone ring, which induces ring opening. The resulting intermediate then undergoes intramolecular cyclization by attack of the nitrogen onto the ketone carbonyl, followed by dehydration to yield the corresponding pyridin-4-one. researchgate.net

The versatility of this method allows for the synthesis of a wide array of N-substituted pyridin-4-ones by simply varying the primary amine used in the reaction. Similarly, reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives through a comparable ring-opening/recyclization cascade. researchgate.net

Table 2: Conversion of 4H-Pyran-4-ones to Pyridin-4-ones

4H-Pyran-4-one Derivative Nucleophile Conditions Product Ref.
5-Aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-one Ammonium acetate (B1210297) Acetic Acid, Reflux 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-one researchgate.net
2,6-Dimethyl-4H-pyran-4-one Ammonia Ethanol, High Temp/Pressure 2,6-Dimethylpyridin-4(1H)-one researchgate.net
2,6-Diphenyl-4H-pyran-4-one Methylamine Ethanol, Reflux 1-Methyl-2,6-diphenylpyridin-4(1H)-one

Oxidative Ring-Opening Strategies

The carbon-carbon double bonds within the 4H-pyran-4-one ring are susceptible to oxidative cleavage, providing a route to acyclic compounds. Ozonolysis is a classic and effective method for this transformation. wikipedia.orgbyjus.com The reaction proceeds through the 1,3-dipolar cycloaddition of ozone across one of the C=C bonds to form an unstable primary ozonide (molozonide). wikipedia.orgyoutube.com This intermediate rapidly rearranges into a carbonyl oxide and a carbonyl compound, which then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). wikipedia.orgbyjus.com Subsequent workup of the ozonide under reductive (e.g., with dimethyl sulfide or zinc) or oxidative (e.g., with hydrogen peroxide) conditions cleaves the molecule, yielding aldehydes, ketones, or carboxylic acids. libretexts.org For this compound, ozonolysis would cleave the ring to produce highly functionalized dicarbonyl or carboxyl compounds.

Another strategy involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). In arene-condensed 4H-pyrans, treatment with m-CPBA leads to epoxidation of the pyran double bond. osi.lv The resulting epoxide can then undergo a Grob-Wharton fragmentation, leading to oxidative cleavage of the C-C bond and the formation of larger ring ketolactones. osi.lv

Table 3: Oxidative Ring-Opening Reactions

Reagent Intermediate(s) Workup Product Type Mechanism
Ozone (O₃) Molozonide, Secondary Ozonide Reductive (e.g., DMS, Zn) Aldehydes, Ketones Criegee Mechanism wikipedia.org
Ozone (O₃) Molozonide, Secondary Ozonide Oxidative (e.g., H₂O₂) Ketones, Carboxylic Acids Criegee Mechanism wikipedia.org
m-CPBA Epoxide N/A Ketolactones Epoxidation followed by Grob-Wharton Fragmentation osi.lv

Intramolecular Rearrangements and Scaffold Shifts

Upon absorption of ultraviolet light, 4H-pyran-4-ones can undergo significant intramolecular rearrangements. A notable photochemical reaction is the transformation of 2,6-disubstituted 4H-pyran-4-ones into their 2H-pyran-2-one isomers. rsc.orgrsc.org This rearrangement is proposed to proceed through a series of steps involving the formation of a bicyclic intermediate, which then undergoes ring-opening to yield the rearranged product. For instance, irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones with a mercury lamp resulted in the formation of 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. rsc.org

Other complex photochemical transformations have also been observed. In some cases, irradiation can lead to ring contraction and the formation of furan (B31954) derivatives. acs.org Furthermore, substituted 3-hydroxy-4H-pyran-4-ones can undergo a 6π-electrocyclization followed by a sigmatropic shift, leading to complex polycyclic aromatic systems. researchgate.net These reactions highlight the utility of photochemistry in accessing diverse molecular scaffolds from a single pyranone precursor.

Table 4: Photochemical Rearrangements of 4H-Pyran-4-ones

Starting Material Conditions Key Transformation Product Ref.
2,6-Disubstituted-3,5-diphenyl-4H-pyran-4-one UV light (Medium-pressure Hg lamp) Skeletal Rearrangement 4,5-Disubstituted-3,6-diphenyl-2H-pyran-2-one rsc.org
4H-Pyran-4-one UV light Ring Contraction Furan derivative acs.org
3-Hydroxy-6-methyl-4H-pyran-4-one derivative UV light 6π-Electrocyclization / Sigmatropic Shift Dihydrobenzo[h]pyrano[2,3-f]quinazoline researchgate.net

Cycloaddition Reactions Involving the 4H-Pyran-4-one Moiety

The conjugated diene system embedded within the 4H-pyran-4-one structure allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful tool for the construction of complex polycyclic systems.

Diels-Alder Type [4+2] Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The 4H-pyran-4-one can serve as the diene component. The rate and efficiency of the reaction are heavily influenced by the electronic nature of both the pyranone and the dienophile. youtube.com In a normal-electron-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comyoutube.com For this compound, the electron-donating alkyl groups (tert-butyl and methyl) enhance the nucleophilicity of the diene, making it more reactive towards electron-poor dienophiles such as maleic anhydride (B1165640) or acrylates.

A key aspect of the Diels-Alder reaction is its stereoselectivity, particularly the preference for the endo or exo product. youtube.com The endo product is often the kinetically favored product, a preference attributed to stabilizing secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile in the transition state. youtube.commasterorganicchemistry.com However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. youtube.com The reaction conditions, including temperature and the use of Lewis acid catalysts, can influence the endo/exo ratio. masterorganicchemistry.com Lewis acids can coordinate to the dienophile, lowering its LUMO energy and enhancing the secondary orbital interactions, thereby increasing the endo selectivity. masterorganicchemistry.com

Table 5: Principles of Diels-Alder Reactions with 4H-Pyran-4-one Systems

Feature Description Influence on Reaction
Diene This compound Electron-donating alkyl groups (tert-butyl, methyl) increase HOMO energy, accelerating reactions with electron-poor dienophiles. youtube.com
Dienophile Alkenes or alkynes, typically with electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN) Electron-withdrawing groups lower LUMO energy, increasing reaction rate. masterorganicchemistry.com
Stereoselectivity Formation of endo vs. exo cycloadducts Endo product is often the kinetic product due to secondary orbital interactions. Exo is the thermodynamic product. youtube.commasterorganicchemistry.com
Catalysis Lewis acids (e.g., TiCl₄, SnCl₄) Can increase reaction rate and enhance endo selectivity by lowering the dienophile's LUMO energy. masterorganicchemistry.com

Influence of Substituent Effects on Cycloaddition Regioselectivity and Reactivity

The reactivity and regioselectivity of 4H-pyran-4-ones in cycloaddition reactions are significantly governed by the electronic and steric nature of the substituents attached to the pyranone ring. In the case of this compound, the substituents are a bulky, electron-donating tert-butyl group at the C-2 position and a smaller, electron-donating methyl group at the C-6 position. These groups exert a considerable influence on the molecule's participation in pericyclic reactions, such as [4+2] cycloadditions (Diels-Alder reactions) and 1,3-dipolar cycloadditions.

The core of this influence lies in how these substituents modify the electron density and accessibility of the π-systems within the pyran-4-one structure, namely the C2=C3 and C5=C6 double bonds, and the C4=O carbonyl group.

Electronic Effects:

The tert-butyl and methyl groups are both electron-donating through an inductive effect (+I). This increases the electron density of the pyranone ring, particularly at the C2 and C6 positions. In a normal electron demand Diels-Alder reaction, where the pyranone acts as the diene, this increased electron density would enhance its reactivity towards an electron-deficient dienophile. Conversely, in an inverse electron demand Diels-Alder reaction, the electron-rich nature of the substituted pyranone would favor reaction with an electron-poor diene.

Steric Effects:

The most significant influence of the 2-tert-butyl group is likely its steric bulk. This large group can hinder the approach of a dienophile or dipole to the C2=C3 double bond. This steric hindrance can dramatically decrease the rate of reaction at this site or prevent it altogether, forcing the cycloaddition to occur at the less hindered C5=C6 double bond. In many cases, bulky substituents are known to favor stepwise cycloaddition mechanisms over concerted ones. nih.gov

Regioselectivity in Cycloadditions:

Regioselectivity in cycloaddition reactions is the preference for the formation of one constitutional isomer over another. masterorganicchemistry.com With an unsymmetrical dienophile, the reaction with this compound can lead to different regioisomers. The directing influence of the substituents is paramount.

In a hypothetical Diels-Alder reaction with an unsymmetrical dienophile, the regiochemical outcome would be dictated by the interplay of steric and electronic factors. The bulky tert-butyl group would likely direct the incoming dienophile to the C5-C6 face of the pyranone. The electronic effects of the methyl and tert-butyl groups would also influence the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO), which in turn govern the regioselectivity of concerted cycloadditions. Generally, in the Diels-Alder reaction, "ortho" and "para" isomers are favored over the "meta" product. masterorganicchemistry.com

Reactivity in Different Cycloaddition Reactions:

Diels-Alder Reactions: this compound can potentially act as a diene (using the C2-C3-C5-C6 system, though this is electronically disfavored) or as a dienophile (at the C2=C3 or C5=C6 double bond). Given the substitution pattern, it is more likely to react as a dienophile. The steric hindrance at the C-2 position would likely make the C5=C6 double bond the more reactive site. Studies on other substituted 2H-pyran-2-ones have demonstrated that both thermal and high-pressure conditions can be employed to facilitate Diels-Alder reactions with alkynes. rsc.org

1,3-Dipolar Cycloadditions: In reactions with dipoles like azomethine ylides or nitrile oxides, the pyranone's double bonds act as dipolarophiles. Research on related pyranones has shown that they readily participate in such reactions. psu.edursc.org For this compound, the regioselectivity would be determined by which end of the dipole preferentially bonds with which carbon of the double bond, a factor governed by both sterics and the electronic character of the reacting centers. The less sterically hindered C5=C6 bond would be the expected site of reaction.

The following table summarizes the expected influence of the substituents on the cycloaddition reactivity of this compound, based on established principles and data from related compounds.

Cycloaddition Parameter Influence of 2-tert-Butyl Group Influence of 6-Methyl Group Predicted Outcome for this compound
Reactivity (Rate) Decreased due to steric hindrance at the C2=C3 bond.Minor electronic donating effect, slightly increasing reactivity.Overall reactivity may be reduced, with a strong preference for reaction at the C5=C6 bond.
Regioselectivity Strong directing effect away from the C-2 position due to steric bulk.Minor electronic directing effect.High regioselectivity for addition to the C5=C6 bond, with the orientation determined by the specific dienophile/dipole.
Reaction Site Preference Favors reaction at the C5=C6 double bond.No significant preference.The C5=C6 double bond is the most probable site for cycloaddition.

To illustrate the impact of substituents on reactivity, the following table presents data from a study on the cycloaddition of differently substituted 4H-pyran-4-ones with an azomethine ylide. Although these compounds have electron-withdrawing groups, the data demonstrates the principle of how substituent position affects reactivity.

Table 1: Reactivity of Substituted 4H-Pyran-4-ones in Cycloaddition Data is for illustrative purposes from analogous systems. psu.edu

Pyranone Reactant Substituent Position Product Yield (%) Relative Reactivity
tert-Butyl 4-oxo-6-phenyl-4H-pyran-3-carboxylateC-3GoodHigh
Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylateC-2ReducedLow

This data suggests that substitution at the C-2 position can lead to a decrease in reactivity compared to substitution at the C-3 position. While the electronic nature of the substituents in this example is different from this compound, the principle of positional influence on reactivity is a key takeaway. The significant steric hindrance of the tert-butyl group at C-2 would be expected to have a more pronounced deactivating effect on the C2=C3 double bond.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

The ¹H NMR spectrum of 2-Tert-butyl-6-methyl-4H-pyran-4-one provides distinct signals that correspond to each type of proton in the molecule. In a typical analysis using deuterochloroform (CDCl₃) as a solvent, the spectrum exhibits three major signals.

A prominent singlet appears in the upfield region, typically between δ 1.2 and 1.4 ppm. This signal, integrating to nine protons, is characteristic of the nine equivalent protons of the tert-butyl group. The singlet nature of this peak indicates the absence of adjacent protons.

Another singlet is observed further downfield, generally in the range of δ 2.3–2.5 ppm. This signal corresponds to the three protons of the methyl group at the C6 position of the pyranone ring.

The two vinylic protons on the pyranone ring (H-3 and H-5) appear as a doublet in the δ 6.1–6.3 ppm region, with a coupling constant (J) of approximately 6 Hz. The mutual coupling confirms their proximity on the ring structure.

Interactive ¹H NMR Data Table for this compound

The following table summarizes the characteristic proton NMR spectral data.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₃ 1.2 - 1.4 Singlet 9H
-CH₃ 2.3 - 2.5 Singlet 3H

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The carbonyl carbon (C-4) of the ketone group is typically the most downfield signal, appearing around δ 180-195 ppm. The olefinic carbons of the pyranone ring (C-2, C-3, C-5, and C-6) would resonate in the δ 100-170 ppm region. The carbon atom attached to the tert-butyl group (C-2) and the methyl group (C-6) are highly substituted and would have characteristic shifts within this range. The quaternary carbon of the tert-butyl group would appear around δ 30-40 ppm, while its three equivalent methyl carbons would produce a single signal further upfield, typically between δ 25-35 ppm. The C-6 methyl group carbon would also be found in this upfield region.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, the most significant cross-peak would be observed between the vinylic protons at H-3 and H-5, confirming their connectivity through the pyranone ring. No correlations would be seen for the tert-butyl and methyl singlets, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would show a cross-peak connecting the methyl proton signal (δ ~2.4 ppm) to its corresponding carbon signal and the tert-butyl proton signal (δ ~1.3 ppm) to its corresponding methyl carbon signal. The vinylic proton signals (δ ~6.2 ppm) would correlate to their respective olefinic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (two or three-bond ¹H-¹³C correlations), which pieces the entire molecular puzzle together. Key expected correlations would include:

The protons of the C-6 methyl group showing a correlation to the C-6, C-5, and potentially the C-4 carbonyl carbon.

The protons of the tert-butyl group showing correlations to the C-2 carbon, the quaternary carbon of the tert-butyl group, and the C-3 carbon.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-5 proton showing correlations to C-4, C-6, and the C-6 methyl carbon.

Vibrational Spectroscopy Applications in Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. A very strong and sharp absorption peak is observed at approximately 1670 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a conjugated ketone. Another significant band appears around 1250 cm⁻¹, corresponding to the C-O-C (ether) stretching vibration within the pyran ring. Additional bands corresponding to C-H stretching and bending vibrations from the alkyl groups would also be present.

Interactive IR Spectroscopy Data Table

The table below lists the principal IR absorption bands for the compound.

Vibrational Mode Frequency (cm⁻¹) Description
C=O Stretch ~1670 Strong, sharp band (conjugated ketone)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₄O₂. nih.gov The calculated monoisotopic mass is 166.099 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its protonated molecular ion [M+H]⁺, which would have a mass-to-charge ratio (m/z) of approximately 169.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular mass of thermally labile or non-volatile compounds. In the analysis of this compound, ESI-MS typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This feature is highly advantageous for unequivocally identifying the molecular mass of the analyte. nih.gov

For this compound, the theoretical monoisotopic mass is 166.0994 g/mol . ESI-MS analysis confirms this by detecting the corresponding protonated ion. spiedigitallibrary.org Research findings show an observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion at 169.1, which aligns with the calculated value for the protonated form of the C₁₀H₁₄O₂ formula. researchgate.net

Table 1: ESI-MS Data for this compound

ParameterValueSource
Molecular FormulaC₁₀H₁₄O₂ spiedigitallibrary.orgresearchgate.net
Calculated m/z (C₁₀H₁₄O₂)168.21 researchgate.net
Observed Ion[M+H]⁺ researchgate.net
Observed m/z169.1 researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. This technique can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, HRMS is used to confirm its molecular formula, C₁₀H₁₄O₂. The experimentally determined exact mass is compared against the theoretical value. The computed exact mass for this compound is 166.099379685 Da. spiedigitallibrary.org The close correlation between the measured and theoretical mass in an HRMS analysis provides definitive evidence of the compound's elemental formula, a cornerstone of its structural elucidation.

Table 2: HRMS Data for this compound

ParameterValueSource
Molecular FormulaC₁₀H₁₄O₂ spiedigitallibrary.org
Theoretical Exact Mass166.099379685 Da spiedigitallibrary.org

Gas Chromatography-Mass Spectrometry Detection (GC/MSD)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method used to separate, identify, and quantify volatile and semi-volatile organic compounds. rtu.lv The technique couples the superior separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. spiedigitallibrary.org As each component elutes from the column, it is ionized (commonly by electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint for identification.

This method is well-suited for the analysis of this compound due to its volatility. The analysis would yield a specific retention time for the compound under defined chromatographic conditions and a characteristic mass spectrum that can be compared against spectral libraries, such as the NIST library, for positive identification. researchgate.net

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis has been successfully applied to this compound to elucidate its solid-state structure. researchgate.net The analysis reveals that the compound crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net This crystallographic information confirms the molecular connectivity and provides insights into the compound's conformation and packing in the crystal. The analysis showed that the pyran ring adopts a near-planar arrangement, with the bulky tert-butyl group oriented in a pseudo-axial position to minimize steric strain. researchgate.net Weak C–H···O interactions between molecules contribute to the stability of the crystal packing. researchgate.net

Table 3: Crystallographic Parameters for this compound

ParameterValueSource
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)6.940 researchgate.net
b (Å)6.065 researchgate.net
c (Å)14.008 researchgate.net
β (°)92.77 researchgate.net
Unit Cell Volume (ų)588.9 researchgate.net
Z value4 researchgate.net

Thermogravimetric Analysis (TGA) in Compound Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and decomposition profile of materials.

While specific TGA data for the parent compound this compound is not extensively detailed in the literature reviewed, studies on its derivatives provide valuable insights into the thermal robustness of the core pyran-4-one structure. Research on glassy luminescent derivatives, which use this compound as a structural backbone, demonstrates high thermal stability. These complex derivatives exhibit thermal decomposition temperatures (Td) in the range of 264 °C to 318 °C. spiedigitallibrary.orgresearchgate.net This indicates that the 2-tert-butyl-6-methyl-4H-pyran-4-ylidene fragment contributes to a thermally stable molecular framework.

Table 4: Thermal Stability Data for Derivatives of this compound

Compound TypeParameterValue RangeSource
Glassy luminescent derivativesThermal Decomposition Temp. (Td)264 °C - 318 °C spiedigitallibrary.orgresearchgate.net

Theoretical and Computational Chemistry Studies on 2 Tert Butyl 6 Methyl 4h Pyran 4 One

Quantum Mechanical Approaches (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-tert-butyl-6-methyl-4H-pyran-4-one. DFT calculations balance computational cost and accuracy, making them a popular choice for studying organic molecules of this size.

DFT calculations can predict the optimized geometry of this compound, including key bond lengths and angles. For instance, a study on related pyranone derivatives using the B3LYP/6-311G(d,p) level of theory has been shown to provide geometric parameters that are in good agreement with experimental X-ray diffraction data. materialsciencejournal.org Such calculations for this compound would likely reveal a nearly planar pyranone ring, with the bulky tert-butyl group influencing the local geometry to minimize steric strain.

Furthermore, DFT can be employed to predict spectroscopic properties. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. Comparison with experimental spectra allows for precise assignment of vibrational bands. For example, in a study of a similar pyran derivative, the theoretical N-H stretching vibration was calculated to be very close to the experimental value. materialsciencejournal.org For this compound, key vibrational modes would include the C=O stretching of the ketone group, C-O-C stretching of the ether linkage, and various C-H bending and stretching modes of the alkyl substituents.

Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). materialsciencejournal.org

Table 1: Representative Predicted Spectroscopic Data for a Pyranone Derivative (Note: This is an illustrative table based on typical computational results for similar compounds, not specific experimental data for this compound)

Spectroscopic PropertyPredicted ValueAssignment
IR Frequency (C=O stretch)~1650-1680 cm-1Ketone carbonyl stretch
IR Frequency (C-O-C stretch)~1200-1250 cm-1Ether linkage asymmetric stretch
UV-Vis λmax~250-300 nmπ → π* transition

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface.

For this compound, the MEP map would be expected to show the most negative potential (typically colored red) localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This region represents the most likely site for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl and tert-butyl groups, indicating areas susceptible to nucleophilic interaction. The pyran ring itself would exhibit intermediate potential. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. atauni.edu.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. science.gov

In this compound, the HOMO is likely to be a π-orbital with significant electron density on the pyranone ring and the ether oxygen. The LUMO is expected to be a π*-antibonding orbital, primarily localized on the α,β-unsaturated ketone moiety. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Computational studies on similar phenolic compounds have reported HOMO-LUMO gaps in the range of 4-5 eV. nih.gov The HOMO-LUMO gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity. materialsciencejournal.org

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for a Representative Phenolic Compound (Note: This is an illustrative table based on typical computational results for similar compounds.)

ParameterValue (eV)
EHOMO-5.47
ELUMO-1.22
HOMO-LUMO Gap (ΔE)4.25

Molecular Dynamics Simulations for Reactivity and Stability Assessment

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.gov For this compound, MD simulations could be used to explore the flexibility of the pyranone ring and the rotational freedom of the tert-butyl and methyl substituents.

Computational Insights into Substituent Effects on Pyranone Reactivity and Stability

The reactivity and stability of the pyranone ring are significantly influenced by its substituents. Computational studies can systematically investigate these effects by comparing the properties of a series of related compounds.

In this compound, the tert-butyl group at position 2 is a bulky, electron-donating group. Its steric bulk can hinder the approach of reactants to the adjacent positions on the ring. Electronically, its inductive effect can increase the electron density in the pyranone ring, potentially affecting the reactivity of the carbonyl group. The methyl group at position 6 is also electron-donating, though to a lesser extent than the tert-butyl group.

Computational studies on substituted aromatic systems have shown that electron-donating groups generally decrease the electrophilicity of the molecule. nih.gov By calculating reactivity indices for a series of pyranones with different substituents, a quantitative relationship between the electronic nature of the substituent and the molecule's reactivity can be established. These studies can help in the rational design of new pyranone derivatives with tailored properties.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For pyranone derivatives, QSAR models can be developed to predict their potential as, for example, antimicrobial or anticancer agents. acs.org

A typical QSAR study involves calculating a set of molecular descriptors for a series of pyranones with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.

For instance, a QSAR model might reveal that the biological activity of a series of pyranones is positively correlated with the size of the substituent at position 2 and negatively correlated with the HOMO-LUMO gap. Such a model can then be used to predict the activity of new, unsynthesized pyranone derivatives, thereby guiding the synthesis of more potent compounds. nih.gov While a specific QSAR study for this compound is not available, the principles of QSAR are widely applied to pyrone-based compounds in medicinal chemistry. acs.org

Applications of 2 Tert Butyl 6 Methyl 4h Pyran 4 One and Its Derivatives in Advanced Materials

Development of Luminescent Materials and Fluorescent Dyes

Pyranone derivatives have emerged as a significant class of luminescent materials, possessing both alkene and aromatic characteristics that make them versatile building blocks for π-conjugated systems. researchgate.netresearchgate.net Researchers have successfully developed a variety of pyranone-based compounds that exhibit bright fluorescence, particularly in the solid state, which is a crucial property for applications in optoelectronics. researchgate.netacs.orgnih.gov The exploration of donor-acceptor architectures within the pyranone framework has been a particularly fruitful strategy for creating highly emissive materials. researchgate.net

The design of pyranone-based fluorophores often involves creating donor-acceptor (D-A) systems to modulate the electronic and photophysical properties of the molecule. researchgate.net A common synthetic strategy involves the reaction of aryl acetyl compounds with ketene (B1206846) dithioacetals in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.netacs.org This method allows for the creation of 2H-pyrone derivatives that exhibit strong fluorescence in the solid state, with emission spanning the visible spectrum from blue to orange (447–630 nm). researchgate.net

Another approach involves the functionalization of a pre-existing pyranone ring, such as 2-tert-butyl-6-methyl-4H-pyran-4-one. nih.gov For instance, an enamination reaction at the active methyl group using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can introduce a dimethylaminovinyl group. nih.gov This creates a highly reactive intermediate that can be further modified to produce a wide range of pyran fluorophores. nih.gov

Researchers have also synthesized series of donor-acceptor pyranones using α-oxo-ketene-S,S-acetal as a key synthon. acs.orgnih.gov This method has produced compounds that are weakly emissive in solution but become highly fluorescent in the solid state, a phenomenon beneficial for OLED applications. acs.orgnih.gov The introduction of bulky groups, such as trityloxy ethyl groups, onto the pyranone backbone is another design strategy. spiedigitallibrary.orgresearchgate.net These bulky substituents prevent intermolecular interactions and crystallization, enabling the formation of stable, amorphous (glassy) thin films from solution without requiring a polymer matrix. researchgate.net

The optoelectronic properties of pyranone-based dyes can be systematically tuned by altering the molecular structure. researchgate.net The modification of donor and acceptor moieties within a D-A framework is a primary method for controlling the absorption and emission characteristics. researchgate.netspiedigitallibrary.org

Computational studies have shown that the longer wavelength absorption in these compounds typically originates from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) electronic excitation. acs.orgnih.gov By strategically selecting different electron-donating or electron-withdrawing groups, the HOMO-LUMO energy gap can be precisely adjusted. For example, in a series of glassy compounds based on the 2-tert-butyl-6-methyl-4H-pyran-4-ylidene fragment, changing the electron acceptor group from a weaker one (2-ethyl-2-cyanoacetate) to a stronger one (malononitrile) resulted in a red-shift of the absorption maximum from 420 nm to 500 nm. spiedigitallibrary.org Similarly, attaching an electron-donating aryl group at the 6-position of the pyrone ring also causes a red-shift in both absorption and fluorescence maxima. researchgate.net

The introduction of bulky substituents like the tert-butyl group and trityloxy ethyl groups not only influences film-forming properties but also impacts photophysical behavior by reducing intermolecular interactions that can lead to fluorescence quenching. spiedigitallibrary.orgresearchgate.net This allows for strong emission in neat thin films. spiedigitallibrary.org Some pyranone derivatives exhibit aggregation-induced emission (AIE) behavior, where they are non-emissive in solution but become highly fluorescent upon aggregation in a poor solvent or in the solid state. acs.orgnih.gov This property is highly desirable for solid-state lighting and display technologies.

Interactive Data Table: Optical Properties of Pyranone Derivatives

Compound NameSolvent/StateAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Source(s)
2-(2-tert-butyl-4H-pyran-4-ylidene)-1H-indene-1,3(2H)-dione derivativeDichloromethane (B109758)~500- spiedigitallibrary.org
5-(2-tert-butyl-4H-pyran-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione derivativeDichloromethane-- spiedigitallibrary.org
2-(2-tert-butyl-4H-pyran-4-ylidene)malononitrile derivativeDichloromethane-- spiedigitallibrary.org
2-(2-tert-butyl-4H-pyran-4-ylidene)-2-ethyl-2-cyanoacetate derivativeDichloromethane~420- spiedigitallibrary.org
ZWK-1TBDichloromethane Solution515625 researchgate.net
ZWK-1TBSolid Film500710 researchgate.net
KWK-1TBDichloromethane Solution425470 researchgate.net
KWK-1TBSolid Film425570 researchgate.net

Organic Light-Emitting Diode (OLED) Applications

Derivatives of this compound are promising candidates for use in organic light-emitting diodes (OLEDs), particularly due to their potential for low-cost, large-scale fabrication via solution-processing techniques. spiedigitallibrary.orgrsc.orgexlibrisgroup.com The development of small organic molecules that can form high-quality thin films from volatile organic solutions is a significant advantage for future OLED systems, combining the synthetic repeatability of small molecules with the processing ease of polymers. spiedigitallibrary.orgresearchgate.net Pyranone-based compounds have been successfully utilized as the emissive layer in OLED devices, demonstrating the viability of this class of materials in electroluminescent applications. researchgate.netacs.orgnih.gov

Pyranone derivatives have been effectively employed as emissive materials in solution-processed OLEDs (SOLEDs). acs.orgnih.gov The ability to process these materials from solution is a key advantage over traditional vacuum deposition, as it offers higher material utilization and is better suited for large-area and flexible display manufacturing. rsc.orgexlibrisgroup.comresearchgate.net

A series of donor-acceptor pyranone dyads have been synthesized specifically for their application as emitters in energy-saving OLEDs. acs.orgnih.gov Certain derivatives, such as 6-(anthracen-9-yl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile and 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile, were found to be highly emissive in the solid state and were used to fabricate solution-processed OLEDs that produced pure white light. researchgate.netacs.orgnih.gov The good thermal stability of these dyes, with decomposition temperatures ranging from 218–347 °C, further supports their suitability for device applications. researchgate.netacs.orgnih.gov The design of these molecules often incorporates features that enhance their performance in SOLEDs, such as aggregation-induced emission properties, which ensure high luminosity in the solid-state emissive layer. acs.orgnih.gov

The fabrication of OLEDs using pyranone derivatives typically involves a multilayer device structure prepared on a glass substrate with a patterned transparent conductor like indium tin oxide (ITO). spiedigitallibrary.orgnih.gov In a common configuration for a solution-processed device, a hole-injection layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO anode. spiedigitallibrary.org The emissive layer, consisting of the pyranone compound, is then deposited on top, followed by a cathode, which could be a low work function metal or a bilayer like BaF₂/Al, to complete the device. spiedigitallibrary.orgresearchgate.net

The performance of these pyranone-based OLEDs has shown significant promise. For instance, devices using specific donor-acceptor pyranone emitters have achieved pure white emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.29, 0.31) and (0.32, 0.32). researchgate.netacs.orgnih.gov These devices also exhibited respectable external quantum efficiencies (EQE) of 1.9% and 1.2% at a brightness of 100 cd/m². researchgate.netacs.orgnih.gov While the efficiency of simpler device structures can be modest—for example, a device with a 2-tert-butyl-6-methyl-4H-pyran-4-ylidene derivative containing a malononitrile (B47326) acceptor group showed an efficiency of 0.13 cd/A—there is potential for improvement by optimizing the device architecture, such as by adding charge-transport and exciton-blocking layers. spiedigitallibrary.orgresearchgate.net

Interactive Data Table: Performance of Pyranone-Based OLEDs

Emissive MaterialDevice StructureMax EfficiencyCIE CoordinatesSource(s)
6-(anthracen-9-yl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile (3m)Solution-Processed1.9% EQE @ 100 cd/m²(0.29, 0.31) acs.orgnih.gov
6-(4-methoxyphenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile (3f)Solution-Processed1.2% EQE @ 100 cd/m²(0.32, 0.32) acs.orgnih.gov
2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-tert-butyl-4H-pyran-4-ylidene)malononitrileITO/PEDOT:PSS/Compound/BaF/Al0.13 cd/A, 0.036 lm/WNot Specified spiedigitallibrary.org

A significant advantage of using small-molecule pyranone derivatives is their compatibility with wet-casting methods for thin film formation, which are generally simpler and more cost-effective than vacuum-based techniques. spiedigitallibrary.orgresearchgate.net These methods include spin-coating and ink-jet printing, which are highly desirable for manufacturing large-area displays. researchgate.netrsc.org

To facilitate the formation of high-quality films via wet-casting, pyranone molecules have been specifically designed to be "glassy." spiedigitallibrary.orgresearchgate.net This is achieved by incorporating bulky chemical groups, such as trityloxy ethyl and tert-butyl groups, into the molecular structure. spiedigitallibrary.orgresearchgate.net These bulky substituents disrupt regular molecular packing and inhibit crystallization, forcing the material to form a stable, amorphous glass upon solvent evaporation. researchgate.net This strategy allows for the creation of uniform, neat thin films directly from volatile organic solvents like chloroform (B151607) or dichloromethane without needing to be doped into a polymer host. researchgate.net The ability to form high-quality neat films is particularly advantageous as it simplifies the composition of the emissive layer and can lead to amplified spontaneous emission (ASE), a property relevant for organic laser applications. spiedigitallibrary.orgresearchgate.net

Organic Laser and Amplified Spontaneous Emission (ASE) Applications

The structural framework of this compound has proven to be a valuable scaffold in the design of advanced materials for organic lasers and amplified spontaneous emission (ASE). While the parent compound itself is not the primary active material, its derivatives, which incorporate the 4H-pyran-4-ylidene core, have demonstrated significant promise in this field. These derivatives are often engineered to form amorphous thin films, a critical characteristic for solid-state laser applications, which can be achieved by wet-casting methods. researchgate.net The ability to process these materials from solution combines the advantages of small molecules, such as high purity and batch-to-batch reproducibility, with the ease of fabrication typically associated with polymers. researchgate.net

Investigation of ASE Properties in Thin Films

Research into derivatives of this compound has focused on their performance as gain media in thin-film formats. A key strategy to enable efficient ASE in the solid state is the prevention of crystallization and intermolecular quenching, which can be highly detrimental to light amplification. To this end, bulky functional groups are often chemically attached to the core pyran structure.

One successful approach involves the incorporation of bulky trityloxyethyl groups at the electron donor side of the molecule. researchgate.net This modification effectively weakens intermolecular interactions, thereby promoting the formation of stable amorphous glasses from solution. researchgate.net A study of four such glassy compounds, each featuring the 2-tert-butyl-6-methyl-4H-pyran-4-ylidene fragment but with different electron-acceptor groups, confirmed that this molecular design strategy allows for the observation of ASE in neat thin films. researchgate.net The four derivatives investigated included compounds with 1H-indene-1,3(2H)-dione, pyrimidine-2,4,6(1H,3H,5H)-trione, malononitrile, and 2-ethyl-2-cyanoacetate as acceptor moieties. researchgate.net

Further investigations have explored derivatives of 6-(tert-butyl)-4H-pyran-4-ylidene malononitrile, a compound structurally related to the well-known laser dye DCM. By covalently attaching bulky 1,1,1-triphenylmethyl (trityl) groups, researchers have successfully synthesized a series of molecular glasses with high thermal stability (up to 346 °C) and glass transition temperatures ranging from 39 to 138 °C. scientific.net The method of attaching these bulky substituents was found to significantly influence the material's thermal and optical properties, demonstrating that careful molecular engineering is key to optimizing performance. scientific.net

The table below summarizes the ASE properties of selected derivatives of this compound in various matrices.

Derivative NameHost MatrixConcentration (wt%)ASE Threshold (μJ/cm²)
Ethyl 2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-tert-butyl-4H-pyran-4-ylidene)-2-cyanoacetate (KTB)Neat Film10024
Ethyl 2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-tert-butyl-4H-pyran-4-ylidene)-2-cyanoacetate (KTB)PVK209
Ethyl 2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-tert-butyl-4H-pyran-4-ylidene)-2-cyanoacetate (KTB)PSU1016
DCM derivative with trityl groups (ester linkage)Neat Film10091

Data sourced from multiple studies to illustrate the range of performance.

Achievement of Low Excitation Threshold Values

A critical figure of merit for a laser gain medium is its excitation threshold, the minimum energy required to induce light amplification. Research has been dedicated to minimizing this value for 4H-pyran-4-one derivatives to enhance their efficiency and practicality for laser applications.

One notable derivative, ethyl 2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-tert-butyl-4H-pyran-4-ylidene)-2-cyanoacetate (KTB), has exhibited exceptionally low ASE threshold values. In a neat thin film, this compound achieved an ASE threshold of 24 μJ/cm². This performance is attributed to its high photoluminescence quantum yield (23%) in the solid state and the effective suppression of intermolecular interactions by the bulky trityloxyethyl groups.

The performance of these derivatives can be further enhanced by incorporating them into a host polymer matrix. For instance, when KTB was dispersed in a poly(N-vinylcarbazole) (PVK) matrix at a concentration of 20 wt%, the ASE threshold was reduced to an impressive 9 μJ/cm². In a polysulfone (PSU) matrix at 10 wt% concentration, the threshold was 16 μJ/cm². These values are among the lowest reported for red-light-emitting organic laser dyes, underscoring the potential of these materials in advanced photonic devices.

Potential in Nonlinear Optics (NLO) Materials

The 4H-pyran-4-ylidene moiety, the core of this compound and its derivatives, has been identified as a potent proaromatic donor for creating chromophores with significant second-order nonlinear optical (NLO) properties. acs.org This proaromatic character means the pyran ring gains aromaticity upon charge transfer, a feature that enhances the donor strength of the moiety. This property is comparable to, and in some cases exceeds, that of other commonly used donors in NLO materials.

The design of these NLO chromophores typically follows a push-pull architecture, where the 4H-pyran-4-ylidene donor is connected to a suitable electron acceptor through a π-conjugated spacer. The resulting molecules can exhibit large first hyperpolarizability (β) values, a key parameter for second-order NLO applications like electro-optic modulation and frequency doubling.

Research has shown that the NLO response of these pyran-based chromophores can be systematically tuned by modifying their molecular structure. For example, in a series of merocyanine (B1260669) dyes featuring a 4H-pyran-4-ylidene donor, lengthening the polyenic π-spacer between the donor and acceptor led to a rapid increase in the μβ value (where μ is the dipole moment), reaching up to 17,400 × 10⁻⁴⁸ esu. acs.org The introduction of a thiophene (B33073) ring into the conjugated spacer has also been explored as a strategy to optimize the NLO response, with the position of the thiophene ring relative to the donor moiety proving to be a critical factor.

The table below presents the first hyperpolarizability (β) values for selected 4H-pyran-4-ylidene derivatives, illustrating the impact of structural modifications on their NLO properties.

Derivative StructureFirst Hyperpolarizability (β) (10⁻³⁰ esu)
4H-pyran-4-ylidene donor with short polyenic spacerLow (positive or negative)
4H-pyran-4-ylidene donor with elongated polyenic spacerSignificantly increased
Linear chromophore with multiple 4H-pyran-4-ylidene moieties (elongated chain)Sharp increase
V-shaped chromophore with multiple 4H-pyran-4-ylidene moietiesLower than linear analogues

This table provides a qualitative and quantitative summary based on findings from various studies on 4H-pyran-4-ylidene derivatives. acs.orgnih.gov

Role of 2 Tert Butyl 6 Methyl 4h Pyran 4 One in Advanced Organic Synthesis

Utility as a Key Building Block for Complex Molecular Architectures

2-Tert-butyl-6-methyl-4H-pyran-4-one serves as a fundamental building block for the synthesis of more complex molecular architectures. researchgate.net Its utility stems from the strategic placement of its functional groups: the pyran-4-one ring provides a stable core, while the methyl group at the C-6 position is activated and susceptible to a variety of chemical transformations. This reactivity allows for the extension and elaboration of the molecular framework.

The compound is particularly useful for creating derivatives that can be further functionalized. researchgate.net For instance, the active methyl group can undergo condensation reactions, enabling the attachment of various side chains. This initial modification opens the door to a cascade of subsequent reactions, allowing for the construction of elaborate molecular structures that would be difficult to assemble otherwise. Research has demonstrated its role as a key starting material in the synthesis of novel conjugated pyrans, showcasing its foundational importance in organic chemistry. researchgate.net

Derivatives of this compound are also instrumental in materials science for the development of luminescent materials and organic light-emitting diodes (OLEDs). researchgate.net The pyranone core acts as a scaffold upon which chromophores can be built, leading to materials with specific photophysical properties. This application underscores the compound's role as a versatile platform for creating functional molecular systems.

Synthesis of Conjugated Pyran Systems

A significant application of this compound is in the synthesis of conjugated pyran systems. A straightforward and effective method for this transformation is the enamination of the active methyl group. cdu.edu.au This reaction extends the conjugation of the pyranone ring, leading to new compounds with altered electronic and photophysical properties.

The enamination is typically carried out using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which reacts with the C-6 methyl group to form a dimethylaminovinyl substituent. This transformation converts the starting pyranone into a 2-(2-(dimethylamino)vinyl)-4-pyrone derivative. cdu.edu.au Research has shown that this reaction can be sensitive to the substituents on the pyranone ring, but provides a reliable route for functionalization. cdu.edu.au

The resulting enamino-substituted 4-pyrones are highly reactive substrates themselves, ready for further synthetic modifications. cdu.edu.au The introduction of the vinyl group creates a new reactive site, enabling subsequent reactions such as 1,6-conjugate addition or 1,3-dipolar cycloaddition, which can be used to build even more complex heterocyclic systems. cdu.edu.au

Starting MaterialReagents & ConditionsProductYieldReference
This compound DMF-DMA (3 equiv.), N-Methylimidazole (3 equiv.), 100 °C2-(tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one15% cdu.edu.au

Precursor for Bioactive Heterocycles and Fused-Ring Systems

The 4H-pyran-4-one skeleton is a recurring motif in a vast number of natural products and synthetic compounds that exhibit significant biological activity. lu.lvlu.lvresearchgate.net These compounds have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. lu.lvcerth.gr Consequently, this compound is a valuable precursor for accessing novel bioactive heterocycles and fused-ring systems.

A key strategy involves transforming the initial pyranone into a more reactive intermediate, which can then undergo cyclization reactions to form fused heterocyclic structures. For example, the enamino-substituted derivative, 2-(tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one, can undergo a 1,3-dipolar cycloaddition/elimination reaction. cdu.edu.au This process allows for the construction of isoxazolyl-substituted 4-pyrone structures, effectively fusing a new heterocyclic ring onto the original pyranone framework. cdu.edu.au This demonstrates a direct pathway from this compound to more complex, fused-ring systems which are often sought after in medicinal chemistry. cdu.edu.au

While many synthetic routes to bioactive pyrans start from different precursors, the reactivity of this compound makes it an attractive starting point for generating libraries of new compounds for biological screening. The ability to functionalize the pyranone core allows for the systematic modification of the molecule's structure to optimize its interaction with biological targets. certh.gr

Intermediacy in the Synthesis of Novel Ligands and Pharmaceutical Scaffolds

In both materials science and medicinal chemistry, there is a constant demand for novel molecular scaffolds that can be used to construct functional molecules like ligands or drug candidates. This compound serves as an effective intermediate in the synthesis of such scaffolds. researchgate.net Its structure can be systematically modified to produce derivatives with tailored properties, suitable for acting as ligands that bind to specific receptors or enzymes. researchgate.net

The pyranone's utility as a scaffold is evident in the synthesis of luminescent materials, where it forms the core of complex styryl derivatives designed for applications in photonics and organic electronics. researchgate.net For instance, glassy luminescent derivatives of the compound have been synthesized and investigated for their potential use in organic light-emitting diodes and solid-state lasers. These molecules are essentially ligands designed to interact with light, and their synthesis showcases the adaptability of the this compound framework.

This same principle of using the pyranone as a central scaffold is applicable to the design of pharmaceutical ligands. The synthetic pathways developed for materials science, such as the enamination and subsequent reactions, provide a toolbox for creating a diverse range of structures. cdu.edu.au By modifying the substituents on the pyranone ring, chemists can fine-tune the steric and electronic properties of the resulting molecules, a crucial aspect in the rational design of ligands for biological targets and the development of new pharmaceutical scaffolds. researchgate.net

Explorations in Medicinal Chemistry Research Leveraging the 4h Pyran 4 One Motif

Investigation of Molecular Interaction Mechanisms

The biological effects of 4H-pyran-4-one derivatives are rooted in their ability to interact with and modulate the function of key biomolecules and cellular pathways. The specific nature of these interactions dictates the pharmacological profile of each compound.

Ligand Binding to Receptors and Enzymes

Compounds featuring the 4H-pyran-4-one scaffold can act as ligands, binding to specific sites on proteins such as enzymes and receptors, thereby altering their activity. A notable example is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a protein linked to colorectal cancer oncogenesis. nih.gov Certain 4H-pyran derivatives have been designed to fit into the ATP binding pocket of CDK2, inhibiting its kinase activity and blocking the proliferation of cancer cells. nih.govresearchgate.net Molecular docking simulations are frequently used to predict and analyze these binding modes, identifying key interactions like hydrogen bonds between the pyran derivative and amino acid residues in the enzyme's active site. nih.gov The pyran motif is also found in compounds investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are targets in the management of Alzheimer's disease. nih.gov

Modulation of Biological Activity Pathways

Beyond direct enzyme inhibition, 4H-pyran-4-one derivatives can modulate complex biological signaling pathways. One of the most studied activities is their antioxidant function. digitellinc.comnih.gov Many derivatives exhibit potent free-radical scavenging capabilities, which can mitigate cellular damage caused by oxidative stress. digitellinc.comrsc.org The antioxidant effect of compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is attributed to the unstable enol structure within the molecule, which allows it to donate hydrogen atoms to neutralize free radicals. rsc.org

In the context of cancer, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.net Studies on HCT-116 colorectal cancer cells revealed that certain 4H-pyran compounds trigger apoptosis by activating the caspase-3 gene, a critical effector in the apoptotic cascade. nih.govresearchgate.net This demonstrates the ability of the pyran scaffold to influence fundamental cellular processes that control cell survival and death.

Structure-Activity Relationship (SAR) Studies for Lead Compound Design

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry, guiding the optimization of a lead compound to enhance its potency and selectivity. For the pyran scaffold, SAR studies have revealed several key principles for designing effective therapeutic agents. nih.gov By systematically modifying the substituents at various positions on the pyran ring, researchers can fine-tune the biological activity.

For instance, in a series of 4-amino-2H-pyran-2-one analogs developed as potential anticancer agents, specific structural features were found to be crucial for cytotoxicity. nih.gov These findings help in the rational design of more potent compounds.

Key SAR findings for certain pyran-based scaffolds include:

Nature of the Amine Group: A secondary amine at the 4-position is often preferred over a tertiary amine for higher cytotoxic activity. nih.gov

Substituents at Position 6: An aromatic ring, such as a phenyl group, at the 6-position is frequently critical for antitumor activity. nih.gov

Substituents on Aromatic Groups: Adding different functional groups to the aromatic rings attached to the pyran core can significantly increase potency. nih.gov

Ring-C Modification: The integrity of an associated lactone ring can be critical to the cytotoxic activity of more complex, multi-ring pyran-containing structures. nih.gov

The following table illustrates hypothetical SAR data based on common findings in the literature for pyran derivatives.

Compound Series R1-Group (Position 2) R2-Group (Position 6) Modification at Position 4 Relative Biological Activity (e.g., IC50)
Pyran-A-CH3-Phenyl-NH2+++
Pyran-B-CH3-Phenyl-N(CH3)2+
Pyran-C-CH3-Cyclohexyl-NH2++
Pyran-D-tert-Butyl-Phenyl-NH2++++

This table is a generalized representation for illustrative purposes.

Derivatization Strategies for Enhanced Bio-Reactivity Profiles

To explore the full therapeutic potential of the 4H-pyran-4-one core and improve properties like potency, selectivity, and pharmacokinetic profiles, various derivatization strategies are employed. These chemical modifications create libraries of related compounds that can be screened for enhanced biological activity. nih.govtandfonline.com

One common approach involves using a versatile intermediate, such as a 2-amino-4H-pyran derivative, as a starting point for further synthesis. nih.govmdpi.com From this core, a variety of new molecules can be generated:

Schiff Base Formation: The amino group on 2-amino-4H-pyran derivatives can react with orthoformates to produce Schiff bases. This modification has been used to develop novel compounds with the aim of improving anti-mycobacterial activity. nih.gov

Aldoxime Synthesis: Di(aminoxymethyl) pyranones can be condensed with various aromatic aldehydes to create a series of aldoxime derivatives. mdpi.com This strategy introduces new structural diversity, leading to compounds with potentially different biological targets or improved activity.

Multicomponent Reactions (MCRs): The 4H-pyran ring itself is often synthesized via one-pot multicomponent reactions, which allow for the rapid assembly of a diverse range of derivatives by varying the initial building blocks (e.g., different aldehydes, malononitrile (B47326), and active methylene (B1212753) compounds). nih.govnih.gov This high-throughput approach is efficient for creating large libraries for screening.

These strategies underscore the chemical tractability of the pyran scaffold, enabling chemists to systematically alter its structure to optimize for a desired biological effect. tandfonline.com

Methodologies for Evaluating Related Compounds (e.g., Antimicrobial Studies, Antioxidant Assays)

A comprehensive suite of in vitro assays is used to characterize the biological activity of newly synthesized 4H-pyran-4-one derivatives. The specific methodologies are chosen based on the intended therapeutic application.

For evaluating antimicrobial potential , the following methods are common:

Broth Microdilution Method: This is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains, such as Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, as well as fungal pathogens like Candida albicans. nih.gov

Anti-Mycobacterial Assays: Specific assays are used to test for activity against Mycobacterium species, such as the non-pathogenic Mycobacterium bovis (BCG), which serves as a model for Mycobacterium tuberculosis. nih.gov

For assessing antioxidant capacity , several well-established chemical assays are employed:

DPPH Radical Scavenging Assay: This test measures the ability of a compound to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The scavenging activity is quantified by measuring the decrease in absorbance of the DPPH solution. nih.govrsc.org

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). benthamdirect.com

ABTS Radical Scavenging Assay: Similar to the DPPH assay, this method measures the compound's ability to scavenge the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation. rsc.org

The table below summarizes these common evaluation methodologies.

Assay Type Methodology Purpose Example Application
Antimicrobial Broth MicrodilutionDetermines the Minimum Inhibitory Concentration (MIC) against bacteria and fungi.Testing 4H-pyran derivatives against S. aureus and E. coli.
Antimicrobial Anti-mycobacterial CultureEvaluates inhibitory activity against Mycobacterium species.Screening Schiff base derivatives of 4H-pyran against Mycobacterium bovis (BCG). nih.gov
Antioxidant DPPH Scavenging AssayMeasures the capacity to neutralize the DPPH free radical.Evaluating the antioxidant potency of newly synthesized 4H-pyran compounds. nih.gov
Antioxidant FRAP AssayMeasures the power of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron.Assessing the reducing activity of pyran derivatives. benthamdirect.com
Antioxidant ABTS Scavenging AssayMeasures the ability to neutralize the ABTS radical cation.Characterizing the antioxidant activity of hydroxylated pyranones like DDMP. rsc.org

Future Directions in 2 Tert Butyl 6 Methyl 4h Pyran 4 One Research

Development of Novel Synthetic Methodologies

Future research is anticipated to focus on developing more efficient and sustainable methods for synthesizing 2-tert-butyl-6-methyl-4H-pyran-4-one and its derivatives. While general strategies for creating 4H-pyran-4-ones are established, novel approaches could offer improved yields, reduced reaction times, and greater atom economy.

One promising area is the advancement of one-pot multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. benthamdirect.comnih.gov Research could explore new catalytic systems, including reusable and environmentally benign catalysts like modified molecular sieves or nanocatalysts, to streamline the synthesis of substituted pyranones. nih.govresearchgate.net For instance, a one-pot, three-component synthesis of 4H-pyran derivatives has been demonstrated using various catalysts, a method that could be adapted and optimized for this compound. nih.gov

Another avenue involves the use of novel starting materials and reaction pathways. For example, the synthesis of highly functionalized 2-pyranones has been achieved using silyl (B83357) ketene (B1206846) as a starting material, which undergoes a thermally driven rearrangement. acs.org Investigating analogous transformations for the synthesis of 4-pyranones could lead to new and efficient synthetic routes. Additionally, methods like the mercury-mediated cyclization of alkynediols, while historically significant, could be replaced by greener alternatives to construct the pyranone core. ucl.ac.uk

The table below summarizes potential synthetic strategies that could be explored.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalyzed MCRsHigh efficiency, atom economy, reduced wasteDevelopment of novel, reusable, and green catalysts.
Novel Starting MaterialsAccess to new derivatives, unique reaction pathwaysExploration of precursors like silyl ketenes or functionalized alkynes.
Green Chemistry ProtocolsEnvironmental friendliness, sustainabilityUse of aqueous media, solvent-free conditions, and biodegradable catalysts. nih.govnih.gov

Advanced Spectroscopic Characterization of Complex Derivatives

The detailed structural elucidation of complex derivatives of this compound will be crucial for understanding their properties and reactivity. Future research will likely employ a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy will remain a cornerstone for structural analysis. Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, will be essential for unambiguously assigning the structure of complex derivatives and understanding their stereochemistry. The NMR spectra of various substituted 2-pyrones have been shown to be a reliable method for assigning substituent positions. researchgate.net

Vibrational spectroscopy , including Fourier-transform infrared (FT-IR) and Raman spectroscopy, will provide valuable information about the functional groups and bonding within new derivatives. The characteristic vibrational modes of the pyranone ring and its substituents can be identified and correlated with structural features. researchgate.net

Electronic absorption and fluorescence spectroscopy will be particularly important for derivatives designed for applications in materials science, such as fluorescent probes. These techniques can be used to study the electronic transitions and photophysical properties of the molecules. researchgate.net For instance, the UV spectra of pyrones have been used to investigate tautomerism and isomerism. researchgate.net

The combination of these experimental techniques with computational methods will provide a comprehensive understanding of the structure-property relationships of new this compound derivatives.

In-depth Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) , will play a pivotal role in elucidating the reaction mechanisms involved in the synthesis and reactivity of this compound. DFT calculations can provide detailed insights into the electronic structure, transition states, and reaction energetics, which are often difficult to determine experimentally.

Future computational studies could focus on:

Modeling reaction pathways for novel synthetic methods to understand the role of catalysts and predict the most favorable reaction conditions. nih.gov

Investigating the mechanisms of cycloaddition reactions involving the pyranone ring, which could lead to the synthesis of more complex heterocyclic systems. researchgate.net

Predicting the spectroscopic properties (NMR, IR, UV-Vis) of new derivatives to aid in their experimental characterization. tandfonline.com

Calculating molecular electrostatic potential (MEP) maps to identify reactive sites and predict intermolecular interactions. researchgate.nettandfonline.com

The following table outlines key areas for computational investigation.

Computational MethodResearch ApplicationExpected Insights
DFT CalculationsMechanistic studies of synthesis and reactionsUnderstanding transition states, reaction barriers, and catalyst effects. nih.gov
Time-Dependent DFT (TD-DFT)Prediction of electronic spectraCorrelation of structure with photophysical properties. mdpi.com
Molecular DockingBiological activity screeningPrediction of binding affinities to protein targets. tandfonline.com

Exploration of New Applications in Materials Science

The pyranone scaffold is present in various compounds with interesting optical and electronic properties, suggesting that this compound could serve as a building block for advanced materials.

One promising area is the development of organic light-emitting diodes (OLEDs) . Pyranone derivatives have been investigated for their potential as organic semiconductors and in OLEDs. coopbrebeuf.com Future research could involve synthesizing derivatives of this compound with extended π-conjugation to tune their emission properties for use as emitters or host materials in OLED devices.

Another potential application is in the field of fluorescent sensors . The pyranone core can be functionalized to create probes that exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions. researchgate.net For example, a pyrone-fused tricyclic scaffold has been developed as a ratiometric fluorescent probe for aluminum detection. researchgate.net

The table below highlights potential material science applications.

Application AreaRationaleResearch Direction
OLEDsPyranones can act as organic semiconductors. coopbrebeuf.comSynthesis of derivatives with tailored electronic and photoluminescent properties.
Fluorescent ProbesThe pyranone scaffold can be modified for selective analyte binding. researchgate.netDesign and synthesis of probes for detecting metal ions or biomolecules.
Liquid CrystalsSome pyranone derivatives exhibit liquid crystalline behavior. coopbrebeuf.comInvestigation of the self-assembly properties of new derivatives.

Targeted Design of Pyranone-Based Chemical Probes and Scaffolds

The 4H-pyran-4-one moiety is a recognized scaffold in medicinal chemistry, appearing in numerous natural products with diverse biological activities. benthamdirect.comresearchgate.net This suggests that this compound could be a valuable starting point for the design of new chemical probes and therapeutic agents.

Chemical probes are essential tools for studying biological processes. frontiersin.orgnih.gov By incorporating a reactive group and a reporter tag onto the this compound scaffold, it may be possible to create probes for activity-based protein profiling, allowing for the identification and study of specific enzyme families.

Furthermore, the pyranone core can be used as a scaffold for the development of new drug candidates . The diverse biological activities associated with pyranones, including antifungal, anti-inflammatory, and anticancer properties, make this a rich area for exploration. iosrjournals.org Future research could involve the synthesis of a library of derivatives of this compound and screening them for various biological activities. For instance, pyran derivatives have been investigated as potential agents against colorectal cancer cells. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Tert-butyl-6-methyl-4H-pyran-4-one, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of tert-butyl-substituted diketones with methyl acetoacetate under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reaction optimization involves temperature control (80–100°C) and inert atmosphere (N₂/Ar) to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields high-purity product .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Adjust stoichiometry of tert-butyl diketone (1.2 eq) to enhance yield (typically 60–75%) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR : ¹H NMR (CDCl₃) shows characteristic tert-butyl singlet at δ 1.2–1.4 ppm and methyl group at δ 2.3–2.5 ppm. The pyranone ring protons appear as a doublet (δ 6.1–6.3 ppm, J = 6 Hz) .
  • IR : Strong C=O stretch at ~1670 cm⁻¹ and C-O-C pyran ring vibration at 1250 cm⁻¹ .
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₀H₁₆O₂: 168.21; observed [M+H]⁺: 169.1 .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Findings : The compound is stable at −20°C in anhydrous solvents (e.g., DCM, THF) but prone to hydrolysis in aqueous media. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials with desiccant .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence regioselectivity in derivatization reactions (e.g., electrophilic substitution)?

  • Mechanistic Insight : The bulky tert-butyl group directs electrophiles (e.g., nitronium ion, acyl chloride) to the less hindered C-5 position of the pyranone ring. DFT calculations (B3LYP/6-31G*) confirm lower activation energy for C-5 substitution (ΔG‡ = 28.5 kcal/mol) vs. C-3 (ΔG‡ = 34.2 kcal/mol) .
  • Experimental Validation : Use NOESY NMR to confirm spatial orientation of substituents post-reaction .

Q. How can contradictory spectroscopic data (e.g., anomalous ¹³C NMR shifts) be resolved for this compound?

  • Resolution Strategy : Anomalies arise from dynamic keto-enol tautomerism. Use low-temperature NMR (−40°C in CD₂Cl₂) to "freeze" tautomers and assign peaks accurately. Compare with computational predictions (GIAO method at MP2/cc-pVTZ level) .

Q. What role does this compound play in drug discovery, particularly as a scaffold for kinase inhibitors?

  • Application : The pyranone core mimics ATP’s adenine-binding motif. Structure-activity relationship (SAR) studies involve substituting the methyl group with heterocycles (e.g., imidazole, triazole) to enhance binding to kinase pockets (e.g., CDK2, IC₅₀ = 0.8 µM). Biological assays: Fluorescence polarization (FP) for binding affinity; Western blot for cellular target modulation .

Q. What strategies mitigate low yields in large-scale synthesis due to steric hindrance from the tert-butyl group?

  • Process Optimization :

  • Use flow chemistry to improve mixing and reduce reaction time (residence time: 15 min at 120°C).
  • Employ micellar catalysis (e.g., TPGS-750-M surfactant) to enhance solubility of bulky intermediates .
    • Yield Improvement : From 60% (batch) to 85% (flow) at 10 g scale .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.